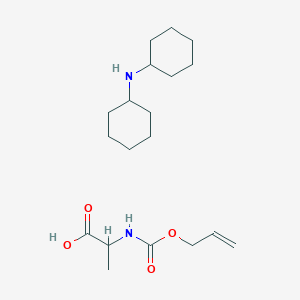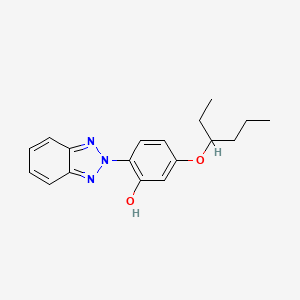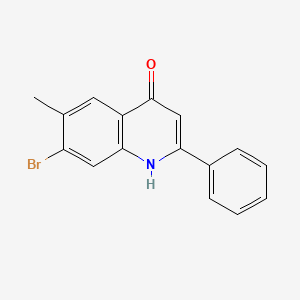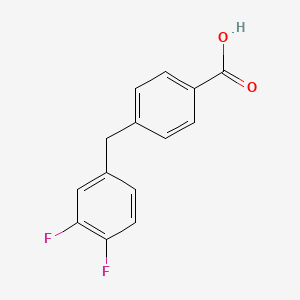
1-(3-Methoxyphenyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)cyclopentanol is an organic compound with the molecular formula C12H16O2 It features a cyclopentanol ring substituted with a 3-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxyphenyl)cyclopentanol can be achieved through several routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . Another approach includes the catalytic hydrogenation-rearrangement of biomass-derived furfural over ruthenium-molybdenum bimetallic catalysts . These methods highlight the versatility and efficiency of producing this compound under controlled conditions.
Analyse Chemischer Reaktionen
1-(3-Methoxyphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, leading to the formation of halogenated derivatives or other substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)cyclopentanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)cyclopentanol can be compared with other similar compounds, such as:
Cyclopentanol: A simpler analog without the methoxyphenyl group, used in similar applications but with different reactivity and properties.
Cyclohexanol: Another cyclic alcohol with a six-membered ring, offering different steric and electronic effects.
Phenylcyclopentanol: A compound with a phenyl group instead of a methoxyphenyl group, showing variations in chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
NUXGTKXXGLGJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)












![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)
